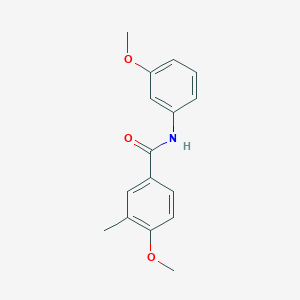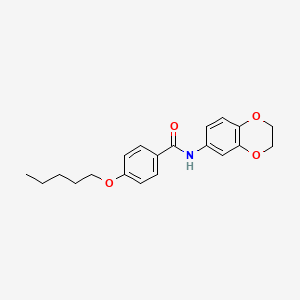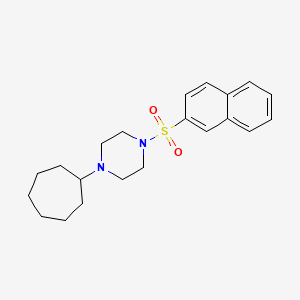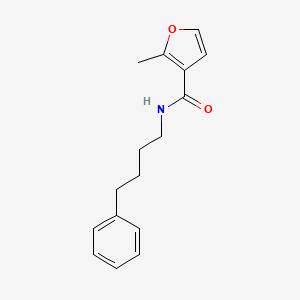
4-methoxy-N-(3-methoxyphenyl)-3-methylbenzamide
Übersicht
Beschreibung
4-methoxy-N-(3-methoxyphenyl)-3-methylbenzamide, also known as GW501516 or Endurobol, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of compounds known as PPARδ (peroxisome proliferator-activated receptor delta) agonists and is mainly used as a research tool to investigate the role of PPARδ in various biological processes.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-(3-methoxyphenyl)-3-methylbenzamide involves activation of PPARδ. PPARδ is a nuclear receptor that plays a crucial role in regulating various biological processes such as lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 4-methoxy-N-(3-methoxyphenyl)-3-methylbenzamide leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity.
Biochemical and Physiological Effects:
4-methoxy-N-(3-methoxyphenyl)-3-methylbenzamide has various biochemical and physiological effects. It has been shown to increase fatty acid oxidation, improve glucose uptake and insulin sensitivity, and reduce inflammation. It has also been shown to increase endurance and improve exercise performance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-methoxy-N-(3-methoxyphenyl)-3-methylbenzamide in lab experiments is its ability to activate PPARδ selectively. This allows researchers to investigate the specific role of PPARδ in various biological processes without interfering with other PPAR isoforms. However, one of the limitations of using 4-methoxy-N-(3-methoxyphenyl)-3-methylbenzamide in lab experiments is its potential toxicity. It has been shown to cause cancer in animal studies, which raises concerns about its safety for human use.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-N-(3-methoxyphenyl)-3-methylbenzamide. One of the areas of interest is its potential application in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. Further research is needed to investigate its safety and efficacy in humans. Another area of interest is its potential application in sports performance enhancement. However, the use of 4-methoxy-N-(3-methoxyphenyl)-3-methylbenzamide in sports is currently banned by the World Anti-Doping Agency due to its potential performance-enhancing effects. Therefore, further research is needed to investigate its safety and efficacy in this context.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(3-methoxyphenyl)-3-methylbenzamide has various scientific research applications. It is mainly used as a research tool to investigate the role of PPARδ in various biological processes such as lipid metabolism, glucose homeostasis, and inflammation. It has also been shown to have potential applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia.
Eigenschaften
IUPAC Name |
4-methoxy-N-(3-methoxyphenyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-9-12(7-8-15(11)20-3)16(18)17-13-5-4-6-14(10-13)19-2/h4-10H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZSQTUUHMMXLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(diphenylmethyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4699103.png)

![2-({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4699114.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4699121.png)
![N-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B4699133.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4699141.png)
![2-({[(2-hydroxypropyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4699147.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B4699148.png)

![ethyl 4-(3-methoxybenzyl)-1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B4699171.png)
![3-(2-chloro-4-fluorobenzyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4699174.png)
![4-benzyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4699188.png)